3-Thiomorpholin-4-ylpropyl benzoate

Description

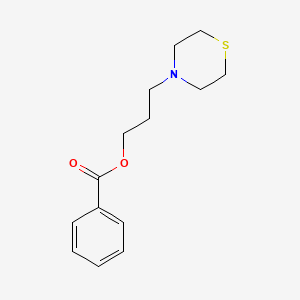

3-Thiomorpholin-4-ylpropyl benzoate is a benzoate ester derivative characterized by a thiomorpholine moiety linked via a propyl chain to the benzoate group. Thiomorpholine, a sulfur-containing heterocycle, replaces the oxygen atom in morpholine with sulfur, enhancing nucleophilicity and altering electronic properties. This structural feature distinguishes it from conventional alkyl or aryl-substituted benzoates. The compound’s applications are hypothesized to span pharmaceutical and polymer industries, where its sulfur-containing group may improve reactivity in polymerization or drug delivery systems .

Properties

Molecular Formula |

C14H19NO2S |

|---|---|

Molecular Weight |

265.37 g/mol |

IUPAC Name |

3-thiomorpholin-4-ylpropyl benzoate |

InChI |

InChI=1S/C14H19NO2S/c16-14(13-5-2-1-3-6-13)17-10-4-7-15-8-11-18-12-9-15/h1-3,5-6H,4,7-12H2 |

InChI Key |

JVRLCIBFPLTMHS-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCCN1CCCOC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Benzoate Esters

Structural and Functional Group Variations

- Ethyl 4-(dimethylamino) benzoate: Contains a dimethylamino group at the para position, enhancing electron-donating capacity and reactivity in photoinitiation systems .

- Methyl/ethyl benzoate : Simple alkyl esters with lipophilic chains, widely used in cosmetics for their emollient properties .

- Benzoic acid/sodium benzoate : Parent acid and its salt, lacking esterification but sharing antimicrobial properties .

Reactivity in Polymerization and Co-initiator Systems

- Ethyl 4-(dimethylamino) benzoate demonstrates superior reactivity in resin cements, achieving higher degrees of conversion (DC) compared to methacrylate-based co-initiators. Its dimethylamino group facilitates electron transfer in free-radical polymerization .

Physical and Chemical Properties

- Solubility : Alkyl benzoates (e.g., methyl, ethyl) exhibit lipophilicity proportional to chain length, making them suitable for cosmetic formulations . The thiomorpholinylpropyl chain likely increases solubility in polar aprotic solvents (e.g., DMSO) due to sulfur’s polarizability.

- Stability : Thiomorpholine’s sulfur atom may reduce hydrolytic stability compared to morpholine derivatives but enhance resistance to oxidative degradation.

Toxicological Profiles

- Alkyl benzoates : Generally recognized as safe (GRAS) in cosmetics, with low acute toxicity (e.g., methyl benzoate LD50 > 2,000 mg/kg in rats) .

- Ethyl 4-(dimethylamino) benzoate: Limited toxicity data, but dimethylamino groups may pose concerns under nitrosation conditions.

Data Tables Summarizing Key Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.